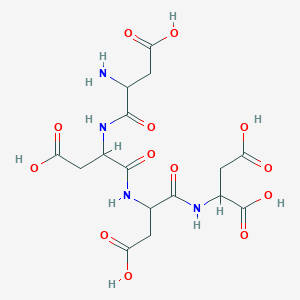

Asp-Asp-Asp-Asp

Description

Properties

IUPAC Name |

2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O13/c17-5(1-9(21)22)13(29)18-6(2-10(23)24)14(30)19-7(3-11(25)26)15(31)20-8(16(32)33)4-12(27)28/h5-8H,1-4,17H2,(H,18,29)(H,19,30)(H,20,31)(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRFYUJEXYKQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403237 | |

| Record name | Asp-Asp-Asp-Asp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145224-95-9 | |

| Record name | Asp-Asp-Asp-Asp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modulations of Asp Asp Asp Asp

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols for Asp-Asp-Asp-Asp

The dominant method for synthesizing peptides like this compound is Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS). researchgate.net This technique involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support. researchgate.netbachem.com However, the repetitive exposure to basic conditions required for the removal of the Fmoc protecting group makes Asp-containing peptides particularly susceptible to side reactions. sigmaaldrich.comsigmaaldrich.com

Fmoc-SPPS Strategies and Efficiency Optimizations

Standard Fmoc-SPPS protocols often lead to the formation of aspartimide and other impurities when synthesizing Asp-rich sequences. iris-biotech.deuzh.ch To enhance efficiency and minimize these side reactions, several strategies have been developed. These include the use of specialized resins, optimized coupling reagents, and modified deprotection conditions. bachem.comacs.org For instance, the use of microwave-assisted SPPS can accelerate reaction times, but care must be taken as elevated temperatures can also increase the rate of aspartimide formation. rsc.orgchemrxiv.org Therefore, a balance between reaction speed and temperature control is crucial for success. chemrxiv.org

Strategic Application of β-Ester Protecting Groups (e.g., OBno, OtBu, Mpe) to Minimize Side Reactions

A key strategy to prevent aspartimide formation is the use of sterically bulky protecting groups for the β-carboxyl group of the aspartic acid side chain. iris-biotech.dersc.org These groups physically hinder the nucleophilic attack of the backbone amide nitrogen on the side-chain ester, thereby suppressing the cyclization reaction. iris-biotech.debiotage.com

While the traditional tert-butyl (OtBu) protecting group offers some protection, it is often insufficient for demanding sequences like this compound, where significant aspartimide formation can still occur. iris-biotech.de To address this, more sterically demanding protecting groups have been developed.

Comparative studies have shown the superior performance of groups like 5-n-butyl-5-nonyl (OBno) and 3-methylpent-3-yl (Mpe) esters. iris-biotech.denih.gov For example, in the synthesis of the scorpion toxin II model peptide, the OBno protecting group was found to be highly effective at minimizing aspartimide formation, even at elevated temperatures. nih.gov In comparative tests, Fmoc-Asp(OBno)-OH reduced aspartimide formation to almost undetectable levels for Asp-Asn and Asp-Arg sequences and to a negligible 0.1% per cycle for the highly problematic Asp-Gly sequence. sigmaaldrich.comsigmaaldrich.com

Below is a table summarizing the effectiveness of different protecting groups in suppressing aspartimide formation.

| Protecting Group | Aspartimide Suppression Efficiency | Remarks | Source |

| OBno | >99% | Significantly reduces side reactions to as low as 0.1% per cycle, even in challenging Asp-Gly sequences. sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comsigmaaldrich.com |

| OtBu | 50–70% | Prone to high levels of aspartimide formation, particularly in Asp-Gly sequences. | |

| Mpe | Moderate | Offers better protection than OtBu but can have lower coupling efficiency due to its bulk. researchgate.net | researchgate.net |

| CSY | ~100% | A non-ester protecting group that can completely suppress aspartimide formation. iris-biotech.de | iris-biotech.de |

Mechanistic Understanding and Control of Degradation Pathways During Synthesis

A thorough understanding of the mechanisms behind degradation pathways, particularly aspartimide formation, is essential for developing effective control strategies. This side reaction not only reduces the yield of the desired peptide but also generates a host of impurities, including α- and β-peptides and their epimers, which can be difficult to separate from the final product. iris-biotech.desigmaaldrich.com

Elucidation of Aspartimide Formation Mechanisms in Asp-Rich Sequences

Aspartimide formation is initiated by the nucleophilic attack of the backbone amide nitrogen on the β-carboxyl group of the aspartic acid side chain, forming a five-membered succinimide (B58015) ring. iris-biotech.deiris-biotech.de This reaction is strongly promoted by the basic conditions used for Fmoc deprotection, such as treatment with piperidine (B6355638). iris-biotech.dediva-portal.org The resulting aspartimide is susceptible to racemization and can be opened by nucleophiles, such as water or piperidine, to yield a mixture of α- and β-aspartyl peptides. iris-biotech.de Sequences with consecutive aspartic acid residues, like this compound, are especially prone to this side reaction. iris-biotech.de

The rate of aspartimide formation is significantly influenced by reaction conditions.

pH/Basicity: The reaction is base-catalyzed. Stronger bases and higher base concentrations generally lead to faster aspartimide formation. acs.orgunibo.it For example, DBU, a stronger base than piperidine, can induce more significant aspartimide formation. acs.orgresearchgate.net

Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including aspartimide formation. chemrxiv.orgnih.govrsc.org While higher temperatures can improve coupling efficiency, they must be carefully controlled to avoid excessive side product formation. chemrxiv.org Studies have shown that at elevated temperatures, such as 90°C, the choice of deprotection reagent becomes even more critical in minimizing aspartimide. acs.org

To mitigate aspartimide formation, various additives can be incorporated into the Fmoc deprotection solution.

HOBt (1-hydroxybenzotriazole): The addition of a weak acid like HOBt to the piperidine deprotection solution can significantly reduce the basicity of the medium, thereby suppressing the rate of aspartimide formation. biotage.comresearchgate.netchempep.com Adding 0.1 M HOBt to the piperidine solution has been shown to be an effective strategy. biotage.com

DBU (1,8-diazabicyclo[5.4.0]undec-7-ene): While DBU is a strong base that can promote aspartimide formation when used alone, it can be used in combination with a nucleophile like piperazine (B1678402) to achieve efficient Fmoc removal with reduced side reactions. acs.orgrsc.org However, DBU is generally considered more aggressive and can lead to higher levels of aspartimide compared to piperidine in some contexts. acs.orgresearchgate.net The use of DBU requires careful optimization of the reaction conditions. rsc.org

The following table details the impact of various additives on suppressing aspartimide formation.

| Additive | Concentration | Effect on Aspartimide Formation | Source |

| HOBt | 0.1 M in piperidine | Reduces aspartimide formation by up to 50%. | |

| Oxyma | 0.5 M in piperidine | Strongly reduces aspartimide formation. researchgate.netacs.org | researchgate.netacs.org |

| Formic Acid | 1-5% in piperazine/DBU | Minimizes aspartimide formation. researchgate.netrsc.org | researchgate.netrsc.org |

Exploration of Pseudoproline Dipeptides and Cyano Sulfurylides (CSY) for Aspartimide Prevention

Aspartimide formation is a notorious side reaction in the solid-phase peptide synthesis (SPPS) of sequences containing aspartic acid, particularly in motifs like Asp-Gly, Asp-Asn, and Asp-Asp. iris-biotech.depeptide.com This intramolecular cyclization is promoted by the basic conditions used for Fmoc-group removal, such as treatment with piperidine. iris-biotech.de The resulting succinimide intermediate can lead to several by-products, including the desired peptide's α- and β-isomers and their racemized forms, which are often difficult to separate from the target product. iris-biotech.desigmaaldrich.com

To mitigate aspartimide formation, several strategies have been developed:

Pseudoproline Dipeptides: These are dipeptides where a serine, threonine, or cysteine residue is reversibly protected as an oxazolidine (B1195125) or thiazolidine. chempep.comiris-biotech.de This modification introduces a "kink" in the peptide backbone, mimicking the structure of proline. iris-biotech.deactivotec.com This conformational constraint disrupts the secondary structures that can lead to aggregation and also sterically hinders the nucleophilic attack that initiates aspartimide formation. iris-biotech.de While effective, the use of pseudoproline dipeptides is limited to sequences containing Ser, Thr, or Cys. sigmaaldrich.com The coupling of amino acids to the pseudoproline N-terminus can also be challenging due to steric hindrance. chempep.comiris-biotech.de

Cyano Sulfurylides (CSY): This innovative approach masks the carboxylic acid side chain of aspartate with a cyanosulfurylide (CSY) group. iris-biotech.denih.gov Unlike traditional ester-based protecting groups, the CSY moiety is attached via a stable carbon-carbon bond, rendering it resistant to the basic conditions of Fmoc-SPPS and thus completely suppressing aspartimide formation. iris-biotech.denih.govsemanticscholar.org The CSY group also enhances the solubility of the protected peptide. iris-biotech.denih.gov Deprotection is achieved selectively and quantitatively under aqueous conditions using an electrophilic halogen species, such as N-chlorosuccinimide (NCS), to regenerate the carboxylic acid. iris-biotech.desemanticscholar.org This method has proven effective in the synthesis of challenging aspartimide-prone peptides. semanticscholar.org

| Protecting Group/Method | Aspartimide Formation per Deprotection Cycle (%) | Epimerization (%) | Reference |

|---|---|---|---|

| OtBu | 1.65 | 9.1 | |

| Mpe | 0.49 | 4.2 | |

| OBno | 0.06 | 0.9 | |

| CSY | 0 | 0 |

Analysis of Isomerization Pathways (α- and β-Linked Aspartyl Peptides)

The isomerization of aspartyl residues is a significant post-translational modification that can occur spontaneously in peptides and proteins, leading to a mixture of α- and β-linked aspartyl peptides. nih.govacs.org This process proceeds through a common succinimide intermediate. nih.govnih.gov

Formation and Hydrolysis of Cyclic Succinimide Intermediates

The formation of the cyclic succinimide intermediate involves the nucleophilic attack of the nitrogen atom of the succeeding peptide bond on the side-chain carbonyl carbon of the aspartyl residue. iris-biotech.demdpi.com This reaction is reversible and can be influenced by factors such as pH and the surrounding amino acid sequence. nih.govmdpi.com

Once formed, the succinimide intermediate is susceptible to hydrolysis at either of its two carbonyl groups. mdpi.com Hydrolysis at the α-carbonyl regenerates the original α-aspartyl peptide, while hydrolysis at the β-carbonyl results in the formation of the β-aspartyl (isoaspartyl) peptide, where the peptide backbone is rerouted through the side chain of the original aspartic acid. nih.govmdpi.com

Ratios of Isoaspartic Acid (β-Asp) to Normal Aspartic Acid (α-Asp) Formation

The hydrolysis of the succinimide intermediate typically yields a mixture of isoaspartic acid (β-Asp) and normal aspartic acid (α-Asp). In short, unstructured peptides under physiological conditions, the ratio of isoAsp to Asp is generally around 3:1. nih.govnih.govmdpi.com However, this ratio can be influenced by the local protein or peptide structure. nih.govresearchgate.netnih.gov The formation of isoAsp introduces an additional methylene (B1212753) group into the peptide backbone, which can alter the peptide's conformation and biological activity. nih.gov

Investigation of Racemization Concurrently with Isomerization

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur concurrently with isomerization at aspartyl residues. sigmaaldrich.comacs.org This process is also mediated by the succinimide intermediate. mdpi.comnih.gov

The α-carbon of the succinimide intermediate is more acidic than that of a standard peptide-linked amino acid, making it susceptible to deprotonation. acs.org This deprotonation results in the formation of a planar carbanion intermediate. nih.gov Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of L- and D-succinimides. nih.gov Subsequent hydrolysis of these succinimide enantiomers produces a mixture of L-α-Asp, L-β-Asp, D-α-Asp, and D-β-Asp residues. mdpi.com The rate of racemization is significantly faster for aspartyl and asparaginyl residues compared to other amino acids due to the facile formation of this succinimide intermediate. acs.orgnih.gov The conformation of the peptide can also influence the rate of racemization, with Asp residues in α-helical structures being more prone to racemization than those in β-sheet structures. researchgate.net

Functionalization and Bioconjugation Strategies for this compound

The ability to functionalize and conjugate the this compound peptide is crucial for its use in various research applications. These modifications can be used to attach labels for detection, to link the peptide to other molecules to study its interactions, or to immobilize it on a surface.

Covalent Modifications for Specific Research Applications

The carboxylic acid side chains of the aspartic acid residues provide convenient handles for covalent modification. Standard bioconjugation chemistries can be employed to attach a wide array of functional groups. For instance, poly(aspartic acid) has been functionalized with aromatic groups to enable peroxidase-catalyzed crosslinking to form hydrogels. tandfonline.com It has also been functionalized with cysteine residues, whose thiol groups can be used for conjugation to nanoparticles. acs.org

Common covalent modification strategies that can be applied to the this compound peptide include:

Amide Bond Formation: The carboxyl groups can be activated (e.g., using carbodiimides like EDC in the presence of NHS) to react with primary amines, forming stable amide bonds. This allows for the conjugation of fluorescent dyes, biotin, or other peptides.

Esterification: The carboxyl groups can be esterified, for example, with alcohols, although these linkages are generally less stable than amide bonds.

Thiol-Maleimide Chemistry: If the peptide is first modified to introduce a thiol group (e.g., by conjugating a cysteine residue), it can then be reacted with maleimide-functionalized molecules to form a stable thioether bond. frontiersin.org

These functionalization strategies allow for the creation of tailored this compound conjugates for a wide range of research purposes, from studying cellular uptake to developing new biomaterials. nih.govugent.begenscript.combachem.com

Conjugation to Polymeric Carriers (e.g., Poly(lactic-co-glycolic acid) (PLGA), Poly(ethylene glycol)-Poly(ε-caprolactone) (PEG-PCL), Poly(aspartic acid) (PASP)) for Targeted Research

The tetra-L-aspartic acid (this compound or DDDD) peptide, with its four carboxylic acid side chains, presents multiple reactive sites for chemical modification and conjugation. Its highly anionic nature is a key feature in molecular recognition processes, such as in the activation of human cationic trypsinogen (B12293085) where it plays a role in suppressing autoactivation. semanticscholar.orgnih.gov In synthetic applications, this tetrapeptide can be leveraged as a targeting motif or a functional component when conjugated to larger polymeric carriers. This approach combines the biological or physicochemical properties of the peptide with the advantageous characteristics of polymers, such as improved stability, solubility, and the ability to form nanoparticles for targeted delivery. The primary methods for synthesizing the this compound peptide itself involve Solid-Phase Peptide Synthesis (SPPS), often using Fmoc/tBu chemistry. google.com A significant challenge in synthesizing peptides with consecutive aspartic acid residues is the formation of aspartimide, a side reaction that can be minimized by using specific protecting groups and coupling conditions. google.com Once synthesized, the peptide can be conjugated to various biocompatible polymers.

Conjugation to Poly(lactic-co-glycolic acid) (PLGA)

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible copolymer widely used in drug delivery systems. Its carboxyl end groups can be activated for covalent linkage with molecules like the this compound peptide. A common activation method involves using N-hydroxysuccinimide (NHS) and a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIPCDI), to convert the terminal carboxylic acid of PLGA into an NHS ester. brad.ac.uk This activated polymer can then react with an amine group, which could be the N-terminal amine of the tetra-aspartate peptide or an amine-containing linker attached to the peptide.

Research has demonstrated the conjugation of single aspartic acid residues to PLGA to form polymeric micelles for enhanced drug delivery to the brain. researchgate.net In these studies, the PLGA was first conjugated with aspartic acid, and the resulting polymer was used to encapsulate a therapeutic agent. researchgate.net While this study did not use the tetra-aspartate peptide, the chemistry is directly applicable. The conjugation of a peptide to PLGA can be tailored to leave either the C- or N-terminus of the peptide free for interaction with biological targets. brad.ac.uk For instance, a peptide can be synthesized with a C-terminal lysine (B10760008) residue, allowing the polymer to be conjugated to the lysine's side-chain amine (Nε), leaving the N-terminus of the active sequence available for receptor binding. brad.ac.uk This strategy is crucial for developing targeted nanoparticles for specific diseases. brad.ac.uknih.gov

Conjugation to Poly(ethylene glycol)-Poly(ε-caprolactone) (PEG-PCL)

Amphiphilic block copolymers like Poly(ethylene glycol)-Poly(ε-caprolactone) (PEG-PCL) are known to self-assemble into core-shell micelles in aqueous solutions. rsc.orgnih.gov The hydrophobic PCL core can encapsulate lipophilic drugs, while the hydrophilic PEG shell provides a stealth-like characteristic, reducing clearance by the immune system. The terminal hydroxyl group of the PCL block is a common site for modification, allowing for the attachment of targeting ligands such as peptides. nih.gov

The conjugation process can involve activating the terminal hydroxyl group of PCL or linking it to a molecule that can subsequently react with the peptide. For example, doxorubicin-containing micelles have been prepared using a maleimide-terminated PEG-PCL copolymer (MAL-PEG-PCL). wiley-vch.de A cysteine-containing peptide can then be conjugated to the surface of these pre-formed micelles via a stable thioether bond formed in a Michael addition reaction. wiley-vch.de This method could be adapted for the this compound peptide by first modifying it to include a cysteine residue. The resulting peptide-decorated micelles combine drug encapsulation with targeted delivery, directed by the surface-conjugated peptide.

Conjugation to Poly(aspartic acid) (PASP)

Poly(aspartic acid) (PASP) is a biodegradable and water-soluble polymer with pendant carboxylic acid groups, making it an excellent platform for creating polymer-drug conjugates. researchgate.netacs.org PASP itself can be synthesized through the thermal polymerization of aspartic acid or, more controllably, via the ring-opening polymerization of a protected aspartate N-carboxyanhydride, followed by deprotection. nih.govgoogle.com

The side-chain carboxyl groups of PASP can be activated using water-soluble carbodiimides to couple with amine-containing molecules. researchgate.net Alternatively, PASP can be derived from polysuccinimide, which reacts readily with nucleophilic amines to open the succinimide rings, forming polyaspartamides. researchgate.netnih.gov This allows for a high degree of functionalization. For instance, N-substituted polyaspartamides have been synthesized by reacting polysuccinimide with diethylenetriamine (B155796) (DET) to create a cationic polymer capable of complexing with negatively charged mRNA for gene delivery. nih.gov The this compound peptide could be conjugated to a PASP backbone to create a macromolecule with a very high density of negative charges or to add a specific targeting or bioactive function to the PASP carrier.

Research Findings on Polymeric Conjugation

The following table summarizes key findings from research on the conjugation of peptides and related molecules to the polymeric carriers discussed.

| Polymeric Carrier | Conjugated Molecule/Peptide | Conjugation Method | Key Findings & Application | Reference |

| PLGA | Aspartic Acid | Carbodiimide chemistry | Formed polymeric micelles that improved the bioavailability and brain uptake of the encapsulated drug docetaxel. | researchgate.net |

| PLGA | PSMA-targeting peptide (WQPDTAHHWATL) | NHS/DIPCDI activation of PLGA followed by reaction with peptide's amine group. | Created targeted nanoparticles for prostate cancer therapy; peptide orientation was controlled for optimal receptor interaction. | brad.ac.uk |

| PLGA-PEG | FZD7 Antibody | Maleimide-thiol chemistry (PLGA-PEG-Mal reacted with thiolated antibody). | Achieved tunable, covalent conjugation of antibodies to the nanoparticle surface for targeted delivery. | acs.org |

| PEG-PCL | cRGD peptide | Maleimide-thiol chemistry on pre-formed micelles. | Developed peptide-decorated micelles for targeted delivery of doxorubicin. | wiley-vch.de |

| P(Asp) | Diethylenetriamine (DET) | Aminolysis of Poly(β-benzyl-L-aspartate) (PBLA). | Synthesized a cationic polyaspartamide capable of forming nanoparticles with mRNA for gene delivery. | nih.gov |

| P(Asp) | Ethylenediamine, Hydrazine, etc. | Nucleophilic opening of polysuccinimide rings. | Created functionalized polyaspartamides for potential use as macromolecular drug carriers. | researchgate.net |

Molecular Interactions and Recognition Motifs of Asp Asp Asp Asp

Metal Ion Coordination and Chelating Dynamics

The tetra-aspartate motif serves as a potent chelating agent for various metal ions, a function rooted in the cooperative action of its four carboxylate side chains. This section explores the mechanisms, thermodynamics, and selectivity of these interactions and their role in biomineralization and bone-related research.

Mechanisms of Divalent Metal Ion (Mg²⁺, Ca²⁺, Zn²⁺, Cu(II)) Binding by Tetra-Aspartate

The binding of divalent metal ions to the tetra-aspartate peptide is a dynamic process primarily mediated by the carboxylate groups (-COO⁻) of the aspartic acid side chains. Each aspartate residue provides a potential binding site, and the chelation mechanism involves the coordination of the metal ion by multiple carboxylate oxygen atoms simultaneously. This creates a stable, multi-dentate complex.

For metal ions such as Mg²⁺, Ca²⁺, Zn²⁺, and Cu(II), the interaction is predominantly electrostatic. The positively charged metal ions are attracted to the negatively charged carboxylate groups. The coordination geometry can vary depending on the specific ion's size, charge density, and preferred coordination number. In addition to the side-chain carboxylates, the peptide backbone carbonyl oxygens can also participate in the coordination sphere, further stabilizing the complex. For some metal ions, like Cu(II), stronger chelation can occur under neutral pH conditions, involving the deprotonated amide nitrogen of the peptide backbone, leading to the formation of a highly stable macrochelate structure.

Determination of Stability Constants and Thermodynamic Parameters of Metal-Asp Complexes

The stability of metal-peptide complexes is quantified by stability constants (log K), which describe the equilibrium of the formation of the complex in solution. While specific thermodynamic data for the tetra-aspartate peptide are not extensively documented, the values for the monomeric L-aspartic acid provide a foundational understanding of these interactions. The stability of these complexes is influenced by both enthalpy (ΔH) and entropy (ΔS) changes upon binding. Enthalpic contributions arise from the formation of strong coordinate bonds, while entropic contributions are often positive due to the release of ordered water molecules from the ion's hydration shell upon chelation.

Below is a table of stability constants for 1:1 complexes of various divalent metal ions with L-aspartic acid, which serves as an analogue for the interactions involving the tetra-aspartate sequence.

| Metal Ion | log K₁ |

|---|---|

| Mg²⁺ | 2.50 |

| Ca²⁺ | 1.26 |

| Zn²⁺ | 5.35 |

| Cu²⁺ | 8.78 |

Note: The stability constants (log K₁) presented are for the 1:1 complex of L-aspartic acid with the respective metal ions and are used here as a proxy for the binding affinity of individual residues within the tetra-aspartate peptide.

Characterization of Metal Ion Selectivity and Transport Mechanisms

Peptides containing multiple aspartate residues exhibit selectivity in binding different metal ions. This selectivity is governed by factors such as the ion's charge, ionic radius, and coordination geometry preferences. The stability of complexes with single aspartate residues often follows the Irving-Williams series for divalent metal ions: Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. This trend suggests that tetra-aspartate would also show a particularly high affinity for Cu(II).

This selective binding is crucial for potential roles in metal ion transport. By preferentially chelating certain ions, poly-aspartate sequences can sequester them from the surrounding environment and facilitate their movement across biological compartments. This mechanism is thought to be involved in processes like the microdialysis recovery of metal ions, where poly-L-aspartic acid is used as a selective binding agent.

Role of Asp-Asp-Asp-Asp in Biomineralization Processes and Inorganic Surface Interaction

Aspartate-rich proteins and peptides play a fundamental role in biomineralization, the process by which living organisms produce minerals. The tetra-aspartate motif, with its high density of carboxylate groups, can interact strongly with the surfaces of inorganic crystals, such as calcium phosphate (B84403) and calcium carbonate. This interaction allows the peptide to modulate crystal nucleation and growth. By binding to specific crystal faces, it can inhibit growth along certain axes, thereby controlling the final morphology of the mineral. Furthermore, poly-aspartic acid can act as a sequestrant, binding to calcium ions and preventing the precipitation of calcium salts, which is a key aspect of regulating mineral deposition.

Binding Affinity to Hydroxyapatite (B223615) and its Implications for Bone-Related Research

Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), the primary mineral component of bone and teeth, has a strong affinity for acidic peptides. The negatively charged carboxylate groups of the tetra-aspartate sequence bind to the positively charged calcium ions on the hydroxyapatite surface. This interaction is critical for the adhesion of proteins to the bone matrix, a process essential for bone integrity and remodeling.

Influence on Peptide and Protein Structure and Stability

Impact on Peptide Bond Dynamics and Overall Structural Integrity

The presence of a tetra-aspartate sequence can significantly influence the local structure and stability of a peptide or protein. The high concentration of negative charges from the four consecutive aspartic acid side chains creates a region of strong electrostatic repulsion. This repulsion can restrict the conformational flexibility of the peptide backbone, forcing it into a more extended conformation to minimize charge-charge repulsion.

Mechanisms of Protein Misfolding and Aggregation Induced by Isoaspartate Residues

The formation of isoaspartate (isoAsp) residues is a spontaneous, non-enzymatic post-translational modification that can significantly impact protein structure and function, often leading to misfolding and aggregation. researchgate.netfrontiersin.org This process occurs through an intramolecular reaction where an aspartic acid (Asp) or asparagine (Asn) residue forms a succinimide (B58015) intermediate. nih.govnih.gov This intermediate is then hydrolyzed, yielding either the original L-aspartate or, more commonly, the isomeric L-isoaspartate, typically in a ratio of approximately 1:3. frontiersin.org

The introduction of an isoAsp residue inserts an extra methylene (B1212753) group into the peptide backbone, creating a "kink" that disrupts the protein's native conformation. frontiersin.orgnih.gov This structural perturbation can trigger a cascade of events leading to aggregation. Misfolded proteins are prone to self-assembly into abnormal aggregates, which can range from soluble oligomers to large, insoluble fibrils. mdpi.com These aggregates are a hallmark of numerous pathological conditions, including neurodegenerative diseases. researchgate.netmdpi.com

Research has demonstrated a direct correlation between the accumulation of isoAsp sites and the formation of protein aggregates. For instance, in vitro aging of certain proteins under physiological conditions leads to a significant increase in isoAsp content, which coincides with the progressive accumulation of dimers and higher-mass oligomers. nih.gov This suggests that the formation of isoaspartate is a critical trigger for the initiation of aggregation pathways. The cellular quality control system, including enzymes like protein isoaspartate methyltransferase (PIMT), works to repair these damaged sites, but when this system is overwhelmed or dysfunctional, aggregation can proceed unchecked. asm.org

Disruption of Intramolecular Hydrogen-Bonding Networks by Aspartate Isomerization

This structural change can lead to:

Steric Hindrance : The altered side-chain orientation and the kink in the backbone can physically clash with neighboring residues, preventing the formation of normal hydrogen bonds.

Backbone Rigidity : The local flexibility of the peptide chain is changed, which can misalign the functional groups responsible for hydrogen bonding. acs.org

Loss of Key Interactions : A hydrogen bond involving the original aspartate residue's backbone or side chain may be broken and cannot be reformed correctly with the isoaspartate residue.

Studies have shown that the rate of isomerization is itself influenced by the local structural environment. Residues involved in persistent interactions, such as stable hydrogen bonds, tend to have lower rates of isomerization. nih.govacs.org Conversely, once isomerization does occur, the resulting structural perturbation disrupts these local stabilizing forces. This disruption can create a partially unfolded state, which is often an intermediate step in the pathway to aggregation, as it exposes hydrophobic regions that would normally be buried within the protein's core. youtube.com

Cellular and Biochemical Signaling Pathway Modulation

Molecular Mechanisms of this compound in Modulating Cellular Signaling Pathways

While direct research on the signaling properties of the specific tetrapeptide this compound is limited, studies on similar short aspartate-containing peptides provide insight into their potential roles. For example, the peptide Asp-Asp-Asp-Tyr (DDDY) has been shown to protect against cellular oxidative stress. nih.gov It accomplishes this by directly scavenging free radicals to reduce levels of reactive oxygen species (ROS) and maintaining the normal function of cellular antioxidant enzymes. nih.gov This activity suggests that aspartate-rich peptides can modulate signaling pathways related to cellular stress and survival, such as the Nrf2 pathway, which is a master regulator of the antioxidant response. nih.gov The high density of negatively charged carboxyl groups in an this compound sequence could also facilitate interactions with positively charged domains on cell surface receptors or signaling proteins, potentially modulating pathways involved in cell adhesion or communication.

Impact on Enzyme Kinetics and Proteolytic Maturation Processes

Aspartate residues are fundamental to the function of a major class of enzymes known as aspartic proteases. wikipedia.org These enzymes are characterized by having two highly conserved aspartate residues in their active site and are crucial for processes ranging from digestion (e.g., pepsin) to the maturation of retroviral proteins (e.g., HIV protease). wikipedia.org The catalytic mechanism involves one aspartate residue activating a water molecule, which then performs a nucleophilic attack on the peptide bond of the substrate. ebi.ac.uk

A sequence such as this compound could potentially impact these processes in several ways:

Substrate Inhibition : If the peptide binds to the active site of an aspartic protease but is cleaved very slowly or not at all, it could act as a competitive inhibitor, blocking the enzyme from processing its natural substrates.

Allosteric Modulation : The peptide might bind to a site on an enzyme other than the active site, inducing a conformational change that alters the enzyme's kinetic properties (e.g., Kcat or Km).

pH Modulation : The high concentration of acidic residues in the local environment of the peptide could influence the protonation state of catalytic residues in an enzyme's active site, thereby affecting its activity, particularly for enzymes with optimal activity at a specific pH. nih.gov

Intracellular Signaling Elicited by D-Aspartate in Specific Cell Types (e.g., Leydig Cells, Spermatogonia)

D-aspartate (D-Asp), an enantiomer of the common L-aspartate, is an endogenous amino acid found in vertebrate testes that plays a significant role in regulating steroidogenesis and spermatogenesis. nih.govdntb.gov.uanih.gov

In Leydig cells , D-Aspartate upregulates the production of androgens, such as testosterone. nih.gov It achieves this by stimulating the adenylate cyclase-cAMP and/or the mitogen-activated protein kinase (MAPK) signaling pathways. nih.govresearchgate.net This leads to an increased expression of the Steroidogenic Acute Regulatory (StAR) protein, which is critical for transporting cholesterol into the mitochondria—the rate-limiting step in steroid hormone production. nih.govresearchgate.net

In spermatogonia , D-Aspartate directly promotes cell proliferation. nih.govnih.gov It induces the phosphorylation of key signaling proteins like MAPK and AKT serine-threonine kinase. nih.govmdpi.com This activation leads to the increased expression of proteins associated with cell division, such as Proliferating Cell Nuclear Antigen (PCNA) and Aurora Kinase B (AURKB). nih.govnih.gov

| Cell Type | Primary Function of D-Asp | Key Signaling Pathways Activated | Downstream Effects |

| Leydig Cells | Upregulates androgen production nih.gov | Adenylate cyclase-cAMP nih.gov | Increased StAR protein expression researchgate.net |

| Mitogen-activated protein kinase (MAPK/ERK) mdpi.com | Enhanced expression of steroidogenic enzymes nih.gov | ||

| Spermatogonia | Stimulates mitotic activity/proliferation nih.gov | Mitogen-activated protein kinase (MAPK/ERK) mdpi.com | Increased expression of PCNA and AURKB nih.gov |

| AKT serine-threonine kinase nih.gov | Potential stimulation via estradiol/estrogen receptor β nih.gov |

Activation of N-methyl-D-aspartate Receptor (NMDAR) and Downstream Signaling

The signaling effects of D-Aspartate in testicular cells are believed to be mediated primarily through the activation of the N-methyl-D-aspartate receptor (NMDAR), a subtype of ionotropic glutamate (B1630785) receptor. nih.govdntb.gov.ua NMDARs are ligand-gated ion channels that, upon activation, allow the influx of Ca2+ into the cell. reactome.orgnews-medical.net This influx of calcium acts as a crucial second messenger, initiating a variety of downstream signaling cascades. mdpi.com

The activation of NMDAR by D-Aspartate requires the presence of a co-agonist, typically glycine, and the relief of a voltage-dependent magnesium (Mg2+) block in the channel pore. reactome.orgnews-medical.net Once activated, the resulting Ca2+ influx triggers calcium-dependent enzymes and signaling pathways.

Key Downstream Signaling Events Post-NMDAR Activation:

Activation of Kinases : The increase in intracellular Ca2+ activates calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn can trigger pathways like MAPK/ERK. nih.govresearchgate.net

Gene Expression : These kinase cascades lead to the phosphorylation of transcription factors, such as cAMP-response-element-binding protein (CREB), which then modulate the expression of genes involved in steroidogenesis (in Leydig cells) and proliferation (in spermatogonia). nih.govresearchgate.net

Cross-talk with other pathways : The NMDAR-mediated signaling can interact with other pathways, such as the PI3K/AKT pathway, to regulate cell survival and division. mdpi.com

The activation of NMDAR by D-Aspartate provides a direct link between the amino acid and the complex intracellular machinery that governs testicular function. nih.govresearchgate.net

Involvement of Mitogen-Activated Protein Kinase (MAPK) and AKT Pathways

While direct studies on the tetrapeptide this compound are not extensively available, research on the monomer D-aspartate (D-Asp) provides insights into the potential signaling pathways that longer aspartate chains might influence. In spermatogonial cells, D-Asp has been shown to induce the phosphorylation of both Mitogen-Activated Protein Kinase (MAPK), specifically ERK, and AKT proteins. vast.vnnih.gov This activation suggests that D-Asp can trigger intracellular signaling cascades that are crucial for cell proliferation and survival. vast.vnnih.gov

The activation of the ERK and AKT pathways by D-Asp is thought to be mediated by the N-Methyl-D-Aspartic Acid (NMDA) receptor, as spermatogonia express the NR1 subunit of this receptor. vast.vnnih.gov The binding of D-Asp to the NMDA receptor is proposed to initiate a downstream signaling cascade that leads to the phosphorylation and activation of MAPK and AKT. vast.vnnih.gov G protein-coupled receptors (GPCRs) are also known to stimulate the MAPK cascade, representing another potential mechanism for peptide-mediated signaling. nih.gov

The following table summarizes the key proteins involved in the D-Asp initiated signaling pathways in spermatogonial cells.

| Protein/Pathway | Role in D-Asp Signaling | Reference |

| MAPK (ERK) | Phosphorylated (activated) by D-Asp treatment. | vast.vnnih.gov |

| AKT | Phosphorylated (activated) by D-Asp treatment. | vast.vnnih.gov |

| NMDA Receptor | Proposed receptor for D-Asp, initiating the signaling cascade. | vast.vnnih.gov |

Regulation of Steroidogenic Enzyme Gene and Protein Expression

Research has indicated that D-aspartate can up-regulate testosterone production in Leydig cells by enhancing the expression of the steroidogenic acute regulatory protein (StAR). nih.gov Furthermore, in vitro studies with the GC-1 spermatogonial cell line have demonstrated that D-Asp can enhance the mRNA synthesis and protein expression of P450 aromatase. nih.gov

This suggests a role for aspartate residues in modulating the expression of key enzymes involved in steroidogenesis. The increased expression of these enzymes can lead to an alteration in hormone levels, which in turn can impact cellular processes such as proliferation and differentiation.

The table below details the steroidogenic enzymes influenced by D-Aspartate.

| Enzyme | Effect of D-Aspartate | Reference |

| P450 Aromatase | Enhanced mRNA synthesis and protein expression. | nih.gov |

| StAR | Enhanced expression leading to increased testosterone production. | nih.gov |

Stimulation of Spermatogonial Mitotic Activity

D-aspartate has been demonstrated to have a direct effect on the mitotic activity of spermatogonia. nih.gov In studies using the GC-1 spermatogonial cell line, D-Asp stimulated the expression of Proliferating Cell Nuclear Antigen (PCNA) and Aurora B kinase, both of which are markers of cell proliferation. nih.gov This indicates that D-Asp can induce proliferative pathways in these cells. nih.gov

The stimulation of spermatogonial proliferation by D-Asp is believed to be a consequence of the activation of the MAPK and AKT signaling pathways. vast.vnnih.gov These pathways are known to play a crucial role in controlling the cell cycle and promoting cell division. nih.gov The increased expression of PCNA and Aurora B provides further evidence for the role of D-Asp in promoting the mitotic phase of the cell cycle in spermatogonia. nih.gov

The following table summarizes the key markers of proliferation stimulated by D-Aspartate.

| Proliferation Marker | Effect of D-Aspartate | Reference |

| PCNA | Stimulated expression. | nih.gov |

| Aurora B Kinase | Stimulated expression. | nih.gov |

Ribosomal Interactions and Translational Regulation

Interaction of Poly-Aspartate Sequences with Ribosomal Exit Tunnel

The ribosomal exit tunnel is the channel through which nascent polypeptide chains emerge from the ribosome during protein synthesis. vast.vnnih.gov The tunnel is not a passive conduit; its surface has a predominantly negative electrostatic potential due to the presence of ribosomal RNA. nih.govaps.org This negative charge can lead to electrostatic interactions with the growing polypeptide chain. nih.gov

For poly-aspartate sequences, which are negatively charged at physiological pH, it is expected that there would be a repulsive electrostatic interaction with the negatively charged walls of the ribosomal exit tunnel. nih.govaps.org While some studies have focused on the attractive interactions between positively charged amino acids and the tunnel, the impact of negatively charged residues like aspartate is also recognized. nih.govaps.org The progression of charged amino acid residues through the tunnel can be impeded, affecting the rate of elongation. aps.org Computational models have shown that the tunnel's molecular surface presents a complex energetic landscape, with different amino acids experiencing varying free-energy barriers and minima. researchgate.net For aspartate, a favorable pocket has been identified near the ribosomal protein L22. researchgate.net

Molecular Basis of Ribosomal Stalling and Destabilization by Asp-Rich Peptides

Ribosomal stalling is a phenomenon where the ribosome pauses during translation, and it can be induced by specific nascent peptide sequences. nih.govresearchgate.net While polyproline stretches are well-known inducers of stalling, other amino acid sequences, including those rich in aspartate, have also been implicated. nih.gov Ribosome profiling studies have shown that aspartic acid can cause a stalling signal in various organisms, including S. cerevisiae, D. melanogaster, and H. sapiens. nih.gov

Self Assembly and Supramolecular Architectures Involving Asp Asp Asp Asp

Principles of Peptide Self-Assembly Relevant to Tetra-Aspartate

The spontaneous organization of peptides into well-defined nanostructures is a phenomenon governed by the principles of thermodynamics, aiming to achieve a minimal free energy state. researchgate.net This process is primarily driven by a delicate balance of various noncovalent interactions. dovepress.comnih.gov For a peptide like tetra-aspartate, the characteristics of its constituent amino acid—aspartic acid—are central to its self-assembly behavior.

Role of Noncovalent Interactions (e.g., Electrostatic Forces, Hydrophobic Interactions, π–π Stacking)

Electrostatic Interactions: These are particularly significant for charged peptides. For tetra-aspartate, the four carboxylic acid side chains can be deprotonated to carry negative charges, leading to strong electrostatic repulsions that can hinder aggregation. However, in the presence of counter-ions or at low pH where the carboxyl groups are protonated, these repulsive forces can be screened, allowing other interactions to dominate. dovepress.com The interplay of electrostatic attraction and repulsion is a key factor in shaping the energy landscape of the assembly process. acs.org

Hydrophobic Interactions: While aspartic acid is a hydrophilic amino acid, hydrophobic interactions can still play a role, particularly when the peptide is modified with nonpolar groups. dovepress.comnih.gov The tendency of nonpolar moieties to minimize contact with water can drive the aggregation process. researchgate.net

π–π Stacking: This interaction occurs between aromatic rings and is a major driving force for the self-assembly of many peptides, especially those modified with aromatic groups like Fluorenylmethyloxycarbonyl (Fmoc). nih.govreading.ac.uk These interactions contribute significantly to the stability and morphology of the resulting nanostructures. acs.org

Hydrogen Bonding: The peptide backbone provides ample opportunities for hydrogen bond formation, leading to the establishment of secondary structures like β-sheets, which are common motifs in self-assembled peptide nanostructures. researchgate.net

Influence of Terminal Modifications and Aromatic Moieties on Self-Assembly Kinetics

The introduction of bulky aromatic groups, such as Fmoc, at the N-terminus is a widely used strategy to induce and control peptide self-assembly. reading.ac.ukfrontiersin.org The Fmoc group, with its inherent hydrophobicity and aromaticity, promotes π-π stacking interactions, which are a strong driving force for aggregation and can lead to the formation of fibrous nanostructures and hydrogels. frontiersin.orgmdpi.com The kinetics of this assembly can be tuned by factors such as the concentration of the peptide and the solvent environment. reading.ac.uk For instance, the self-assembly of Fmoc-protected amino acids can be triggered by a solvent switch, where a "good" solvent in which the peptide is soluble is replaced by a "bad" solvent, inducing aggregation. mdpi.com

Studies on various peptides have shown that terminal modifications can affect not only the propensity for fibrillization but also the mechanical properties and molecular structures of the assembled fibrils. acs.orgnih.gov Even subtle changes, such as acetylation or amidation of the termini, can lead to significant differences in the resulting aggregate morphologies and the underlying secondary structures. acs.orgnih.gov

Formation of Hydrogel and Nanostructured Materials

The self-assembly of aspartic acid-containing peptides and their derivatives can lead to the formation of functional soft materials, most notably hydrogels and nanoparticles. These materials have garnered significant interest for their potential applications in biomedicine and materials science.

Hydrogel Formation by Asp-Containing Peptides and Their Derivatives

Hydrogels are three-dimensional networks of hydrophilic polymer chains that can absorb large quantities of water. mdpi.com Poly(aspartic acid) (PASP) and its derivatives are excellent candidates for hydrogel formation due to their biocompatibility and biodegradability. researchgate.netacs.org These hydrogels are typically formed through the crosslinking of PASP chains. researchgate.net The resulting hydrogels are often sensitive to environmental stimuli such as pH due to the ionizable carboxyl groups along the polymer backbone. researchgate.net

Characterization of Fmoc-Protected Aspartate Self-Assembling Fibrous Structures

The attachment of an Fmoc group to aspartic acid can induce its self-assembly into fibrous nanostructures that entangle to form a stable hydrogel. mdpi.comresearchgate.net This process is driven by the π-π stacking of the aromatic Fmoc moieties. mdpi.com

A study on a doubly Fmoc-protected aspartic acid (Fmoc-Asp-OFm) demonstrated that this molecule self-assembles into amyloid-type fibrils upon a solvent switch from DMSO to water. mdpi.com The resulting hydrogel was shown to be composed of a network of entangled nanofibers. mdpi.comresearchgate.net

Table 1: Characterization of Fmoc-Asp-OFm Hydrogel

| Characterization Technique | Observation | Reference |

| Visual Inspection | Formation of a stable, extrudable hydrogel. | mdpi.com |

| Transmission Electron Microscopy (TEM) | Presence of amyloid-type nanofibrillar structures. | mdpi.com |

| Scanning Electron Microscopy (SEM) | Entangled fibrous network. | mdpi.com |

| Congo Red Staining | Indicated the presence of amyloid-like β-sheet structures. | mdpi.com |

The ability of the aspartic acid moieties within the hydrogel network to bind calcium ions suggests its potential as a scaffold for biomineralization and bone tissue engineering applications. mdpi.com

Design and Characterization of Poly-Aspartate-Based Nanoparticles

Poly(aspartic acid) can be utilized in the design of nanoparticles for various applications, including drug delivery. dovepress.comnih.gov These nanoparticles can be fabricated through the self-assembly of amphiphilic block copolymers containing a poly(aspartic acid) segment. dovepress.comnih.gov

For instance, nanoparticles composed of poly(aspartic acid) peptides linked to poly(ethylene glycol)-poly(ε-caprolactone) ((Asp)8-PEG-PCL) have been designed as carriers for hydrophobic drugs. dovepress.comnih.gov The polyaspartic acid segment provides a hydrophilic shell and can impart specific targeting capabilities, such as affinity for bone surfaces. dovepress.com

The synthesis of these nanoparticles typically involves the self-assembly of the amphiphilic polymer in an aqueous environment, where the hydrophobic PCL core is surrounded by the hydrophilic PEG and polyaspartic acid shell. nih.gov

Table 2: Characterization of (Asp)8-PEG-PCL Nanoparticles

| Characterization Technique | Result | Reference |

| Nanoparticle Size Analyzer | Determined the particle size distribution. | nih.gov |

| Transmission Electron Microscopy (TEM) | Visualized the particle size and morphology. | nih.gov |

| Fourier Transform Infrared (FTIR) Spectroscopy | Confirmed the chemical structure of the polymer. | nih.gov |

| 1H Nuclear Magnetic Resonance (NMR) Spectroscopy | Verified the synthesis of the block copolymer. | nih.gov |

These nanoparticles have demonstrated potential for targeted drug delivery, particularly to bone, due to the high affinity of the polyaspartic acid sequence for hydroxyapatite (B223615), the main mineral component of bone. dovepress.com

Coordination Assembly in Peptide-Based Supramolecular Systems

Coordination chemistry offers a powerful strategy for directing the self-assembly of peptides into well-defined supramolecular structures. Current time information in Dhaka, BD.taylorandfrancis.com The introduction of metal ions can act as a trigger or a template, guiding the peptide building blocks into specific conformations and arrangements that might not be accessible through other self-assembly pathways. acs.org This approach is inspired by nature, where metalloproteins are formed through precise coordination interactions between metal ions and amino acid residues, conferring structural stability and functional diversity. taylorandfrancis.com The carboxylate side chains of aspartic acid are excellent ligands for a variety of metal ions, making Asp-Asp-Asp-Asp a prime candidate for metal-mediated coordination assembly. nih.gov

The interactions between metal ions and ligand-binding residues are crucial for biological function and can induce significant conformational changes in peptides, altering their properties and assembly behavior. medchemexpress.com For peptides rich in aspartic acid, the coordination with metal ions can neutralize the negative charges of the carboxylate groups, overcoming electrostatic repulsion and facilitating the formation of ordered aggregates. mdpi.com The geometry and coordination preferences of the specific metal ion can dictate the final architecture of the supramolecular system. acs.org

Metal-triggered self-assembly is a sophisticated method for constructing peptide-based nanomaterials with controlled conformations and functionalities. Current time information in Dhaka, BD.taylorandfrancis.com This strategy relies on the specific and directional nature of metal-ligand coordination bonds to guide the organization of peptide monomers. medchemexpress.com For aspartate-rich sequences like this compound, the addition of metal ions can induce folding and assembly into distinct structures such as nanofibers, nanotubes, or hydrogels. acs.orgnih.gov

The process is highly dependent on factors like pH, temperature, and the concentration of both the peptide and the metal ion. nih.gov The side chains of aspartic acid can act as chelating agents for metal ions, and this interaction can be triggered by changes in the local environment. nih.govnih.gov For instance, a change in pH could alter the protonation state of the carboxyl groups, thereby modulating their affinity for metal ions and triggering the assembly or disassembly of the supramolecular structure. nih.gov

Research on peptides containing aspartic acid has demonstrated that metal coordination can be used to fine-tune the morphology of the resulting nanostructures. For example, studies on other aspartate-containing peptides have shown that monovalent and divalent cations can induce the formation of different types of networks, from sparse and heterogeneous to dense and uniform. acs.orgnih.gov While direct experimental data for this compound is not available, these findings suggest a high potential for controlling its self-assembly through the selection of appropriate metal ions.

Table 1: Potential Metal Ion Interactions with Aspartate-Rich Peptides

This table summarizes metal ions known to coordinate with aspartate residues in peptides and polymers, and their potential effects on the self-assembly of a hypothetical this compound system. The information is extrapolated from studies on poly(aspartic acid) and other aspartate-containing peptides.

| Metal Ion | Typical Coordination Number | Potential Effect on this compound Self-Assembly | Relevant Findings from Related Systems | Citation |

| Calcium (Ca²⁺) | 6-8 | Can act as a cross-linking agent, promoting the formation of hydrogels or ordered fibrous networks. | Divalent cations are known to form denser and more uniform networks in aspartate-containing peptide hydrogels. | acs.orgnih.gov |

| Zinc (Zn²⁺) | 4-6 | May induce specific folded conformations due to its preference for tetrahedral or octahedral geometry, leading to discrete oligomeric structures. | Zn(II) ions have been shown to bind to the N-terminal amine and aspartate carboxylates in Asp-rich peptides. | mdpi.com |

| Copper (Cu²⁺) | 4-6 | Strong coordination can lead to well-defined structures; its redox activity could also impart catalytic properties to the assembly. | Cu(II) binds with high affinity to Asp-rich peptides, involving the N-terminal amine and deprotonated amides at higher pH. | mdpi.com |

| Iron (Fe³⁺) | 6 | Can form strong complexes with carboxylate groups, potentially leading to the formation of robust hydrogels with self-healing properties. | Fe³⁺ ions have been used to create self-healing hydrogels with dopamine-modified poly(aspartic acid) through catechol-iron coordination. | frontiersin.org |

| Palladium (Pd²⁺) | 4 | Can be used to form complexes that hold peptide units together, although it more commonly coordinates with synthetic heterocycles introduced into peptides. | Cisplatin (containing Pt²⁺) has been used to induce gelation in peptides containing Asp and Glu residues through coordination bonds. | nih.gov |

Table 2: Research Findings on the Self-Assembly of Related Aspartate-Containing Peptides

This table presents findings from studies on peptides containing aspartic acid, which provide insights into the potential self-assembly behavior of this compound. It is important to note that these are related systems and not direct studies of the tetra-aspartate peptide itself.

| Peptide/System | Key Research Finding | Experimental Technique(s) | Significance for this compound | Citation |

| Phe-Phe-Asp | Metal ions (Na⁺, Ca²⁺, Cu²⁺) were used to induce and control the gelation and fiber morphology of this protected tripeptide. | Transmission Electron Microscopy (TEM) | Demonstrates the principle of using metal ions to tune the supramolecular structures of short, aspartate-containing peptides. | nih.gov |

| Poly(aspartic acid) (PASP) | Forms electrostatic self-assemblies (ionic gelation) with cationic polymers like chitosan, creating nanoparticles whose size depends on the polymer ratio. | Dynamic Light Scattering (DLS) | Illustrates the strong role of electrostatic interactions in the assembly of polymers with repeating aspartate units. | nih.govfrontiersin.org |

| DDDDDDD (SAAP3) | This Asp-only peptide binds Zn(II) and Cu(II) with micromolar affinity, with coordination involving the N-terminal amine and carboxylates. | Isothermal Titration Calorimetry (ITC), Potentiometry, Spectroscopy | Provides a model for the metal-binding behavior of short, purely aspartic acid sequences. | mdpi.com |

| Asp-containing tripeptides | The position of aspartic acid within a tripeptide sequence significantly influences its self-assembly into amorphous aggregates, nanofibers, or crystals. | TEM, Molecular Dynamics | Highlights the critical role of sequence and the specific placement of interaction sites in determining the final supramolecular architecture. | acs.orgub.edu |

| Asp peptides (di- to tetra-) | The side-chain conformational equilibrium of aspartic acid is influenced by its position within the peptide sequence and the ionization state of its carboxyl groups. | Nuclear Magnetic Resonance (NMR) | Suggests that the conformation of individual residues in this compound would be a key factor in its overall assembly. | nih.gov |

Advanced Research Methodologies and Computational Investigations of Asp Asp Asp Asp

Spectroscopic and Structural Characterization Techniques

The tetrapeptide Asp-Asp-Asp-Asp, a sequence of four aspartic acid residues, serves as a model system for studying peptide conformation, interactions, and degradation pathways. Its structural and chemical properties are elucidated through a variety of advanced spectroscopic and microscopic techniques.

Circular Dichroism (CD) Spectroscopy for Peptide Conformational Analysis

Circular Dichroism (CD) spectroscopy is a fundamental technique for analyzing the secondary structure of peptides and proteins in solution. nih.govmtoz-biolabs.comamericanpeptidesociety.org By measuring the differential absorption of left- and right-circularly polarized light, CD provides insights into the conformational states of molecules. nih.govamericanpeptidesociety.org For peptides, the far-UV region (190-250 nm) is particularly informative, as the peptide bonds themselves are the primary chromophores. nih.govunits.it

Different secondary structures exhibit characteristic CD spectra. For instance, α-helices typically show strong negative bands around 222 nm and 208 nm and a positive band around 190-195 nm. mtoz-biolabs.comunits.it In contrast, β-sheets are characterized by a negative band in the 215-218 nm range and a positive band around 195-197 nm. mtoz-biolabs.comunits.it Random coil or disordered structures display a strong negative band below 200 nm. units.it

In the context of this compound, which is a short and flexible peptide, the CD spectrum would likely indicate a predominantly random coil or disordered conformation in aqueous solution at neutral pH, due to electrostatic repulsion between the negatively charged carboxylate side chains. However, environmental factors such as pH, temperature, and the presence of counter-ions can significantly influence its conformation. mtoz-biolabs.comamericanpeptidesociety.org For example, at low pH where the carboxyl groups are protonated, the peptide may adopt a more ordered structure. CD spectroscopy is an ideal tool to monitor these conformational transitions. nih.govmtoz-biolabs.com

Studies on cyclic tetrapeptides have shown that they can adopt stable β-turn structures, which are also identifiable by their unique CD spectral features. subr.edu While this compound is linear, this highlights the capability of CD to discern specific turn conformations. The conformational stability of a peptide can be assessed by performing CD measurements under various conditions, such as changing temperature or solvent polarity. mtoz-biolabs.comsubr.edu

Table 1: Characteristic Far-UV CD Spectral Bands for Common Peptide Secondary Structures

| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |

| α-Helix | ~190-195 | ~208, ~222 |

| β-Sheet | ~195-197 | ~215-218 |

| Random Coil | - | <200 (strong) |

| β-Turn | Varies (often includes bands around 200-230 nm) | Varies |

Data sourced from multiple references providing general characteristics of peptide CD spectra. mtoz-biolabs.comunits.it

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Site Identification and pKa Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides atomic-level information about molecular structure, dynamics, and interactions. bmrb.io For a peptide like this compound, NMR is instrumental in identifying specific atoms involved in interactions and determining the acid dissociation constants (pKa) of its ionizable groups. uea.ac.ukmnstate.edu

Interaction Site Identification: By analyzing changes in chemical shifts, nuclear Overhauser effects (NOEs), and relaxation rates, NMR can map the binding interface between the tetrapeptide and other molecules, such as metal ions or other biomolecules. acs.orgrsc.org For example, chemical shift perturbation (CSP) studies, where the NMR spectrum of the peptide is monitored upon titration with a binding partner, can reveal which residues are involved in the interaction. Resonances of nuclei at or near the binding site will typically experience significant shifts in their positions. duke.edu Two-dimensional NMR experiments, such as TOCSY and NOESY, can provide through-bond and through-space correlations, respectively, which are crucial for assigning resonances and determining the three-dimensional structure of the peptide and its complexes. nih.gov

pKa Determination: The pKa values of the carboxylic acid side chains and the N- and C-termini of this compound are critical for understanding its charge state and electrostatic properties at different pH values. NMR is an excellent method for measuring residue-specific pKa values. bmrb.iouea.ac.uk This is typically achieved by acquiring a series of NMR spectra at different pH values and monitoring the chemical shifts of nuclei that are sensitive to the protonation state of the ionizable group. mnstate.edunih.gov The chemical shift of a nucleus near an ionizable group will change as a function of pH, and fitting this titration curve to the Henderson-Hasselbalch equation yields the pKa value. bmrb.io For Asp residues, the chemical shifts of the Cβ and Cγ carbons are particularly sensitive to the protonation state of the side-chain carboxyl group. nih.gov

Table 2: NMR Parameters for Studying Peptide Interactions and pKa

| NMR Parameter | Information Provided | Application to this compound |

| Chemical Shift Perturbation (CSP) | Identifies residues at interaction interfaces. | Mapping binding sites for metal ions or other molecules. |

| Nuclear Overhauser Effect (NOE) | Provides through-space distance constraints between protons (<5 Å). | Determining the 3D conformation of the peptide and its complexes. |

| pH Titration Curves | Determines the pKa of ionizable groups. bmrb.io | Measuring the pKa values of the four carboxyl side chains and termini. nih.gov |

| 1H-13C HSQC/HMBC | Correlates protons with directly bonded or long-range coupled carbons. | Aiding in resonance assignment and identifying modified residues. nih.gov |

Mass Spectrometry (MS/MS) for Precise Identification of Isomerization and Racemization Sites

Aspartic acid residues in peptides are prone to spontaneous, non-enzymatic degradation, primarily through the formation of a succinimide (B58015) intermediate. springernature.commdpi.com This intermediate can then hydrolyze to form either the original L-aspartic acid (L-Asp) or the isomeric L-isoaspartic acid (L-isoAsp), where the peptide backbone is rerouted through the side-chain carboxyl group. springernature.commdpi.com This isomerization is a significant concern as it introduces a structural alteration that can impact a peptide's function. Tandem mass spectrometry (MS/MS) is a crucial tool for identifying the precise location of such modifications. springernature.comlcms.cz

Because Asp and isoAsp are isobaric (have the same mass), they cannot be distinguished by a simple mass measurement. springernature.com However, MS/MS can differentiate them based on their fragmentation patterns. When a peptide containing isoAsp is fragmented, it can produce characteristic "reporter" ions that are not observed or are of very low intensity for the native Asp-containing peptide. nih.gov Another approach involves enzymatic digestion. For example, the endoproteinase Asp-N specifically cleaves N-terminal to L-Asp residues but not L-isoAsp residues. researchgate.netnih.gov Analyzing the digestion products by MS can therefore pinpoint the location of isomerization. researchgate.net

A more advanced method involves isotopic labeling. By hydrolyzing the succinimide intermediate in the presence of heavy-oxygen water (H₂¹⁸O), an ¹⁸O atom is incorporated into the newly formed carboxyl group. springernature.comnih.gov Subsequent MS/MS analysis can then identify the peptide fragment containing the 2 Dalton mass increase, definitively locating the site of isomerization. springernature.comnih.gov This is particularly useful for sequences with multiple Asp residues, such as this compound. springernature.com

Racemization, the conversion of an L-amino acid to a D-amino acid, can also occur, often via the same succinimide intermediate. researchgate.net While more challenging to detect by standard MS, specialized techniques combining chromatography with mass spectrometry can separate and identify these diastereomers. nih.govresearchgate.net

Table 3: Mass Spectrometry Approaches for Asp Isomerization Analysis

| Method | Principle | Key Finding |

| Tandem MS (MS/MS) | Different fragmentation patterns for Asp and isoAsp peptides. capes.gov.br | IsoAsp can lead to unique reporter ions or altered b/y ion ratios. nih.gov |

| Enzymatic Digestion (e.g., Asp-N) | Asp-N cleaves at L-Asp but not L-isoAsp. researchgate.netnih.gov | Undigested fragments indicate the presence of isoAsp. researchgate.net |

| ¹⁸O-Labeling | Incorporation of ¹⁸O during hydrolysis of the succinimide intermediate. springernature.com | A +2 Da mass shift pinpoints the isomerization site. springernature.comnih.gov |

| Ion Mobility-MS | Separation of isomers based on their gas-phase conformation and size. lcms.czacs.org | Can resolve and differentiate between Asp and isoAsp conformers. mdpi.comlcms.cz |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Ion Complexation Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. illinois.edu It is particularly well-suited for studying the complexes formed between peptides and paramagnetic metal ions, such as copper(II), manganese(II), or gadolinium(III). nih.govscielo.br The carboxylate side chains of this compound provide excellent binding sites for metal cations.

When a paramagnetic metal ion like Cu(II) binds to the tetrapeptide, the EPR spectrum provides detailed information about the coordination environment of the metal. nih.govmdpi.com The g-values and hyperfine coupling constants extracted from the EPR spectrum are sensitive to the number and type of atoms coordinating the metal ion (e.g., oxygen from carboxylates, nitrogen from amide bonds), as well as the geometry of the complex. mdpi.comcardiff.ac.uk

For example, the coordination of Cu(II) by nitrogen ligands versus oxygen ligands results in distinct EPR spectral parameters. nih.gov By analyzing the superhyperfine structure, which arises from the interaction of the unpaired electron with the nuclear spins of ligand atoms, one can often determine the number of coordinating nitrogen atoms. nih.gov

Furthermore, pulsed EPR techniques like Electron Spin Echo Envelope Modulation (ESEEM) and Double Electron-Electron Resonance (DEER) can provide distance information. DEER, for instance, can measure distances between two paramagnetic centers (e.g., two bound metal ions or a metal ion and a nitroxide spin label) in the range of ~1.5 to 8 nm, providing valuable structural constraints on the peptide-metal complex. mdpi.com

Table 4: EPR Spectroscopy in the Study of Metal-Peptide Complexes

| EPR Technique | Information Obtained | Relevance to this compound |

| Continuous Wave (CW) EPR | g-values and hyperfine couplings. nih.gov | Determines the coordination geometry and ligand atoms (O vs. N) binding to a paramagnetic metal ion. mdpi.com |

| ESEEM | Weak hyperfine couplings to nearby nuclei. | Provides information about the atoms in the immediate vicinity of the bound metal ion. |

| DEER | Distance distribution between two paramagnetic centers. mdpi.com | Measures distances between two metal ions bound to the peptide, revealing structural information. |

Infrared (IR) Spectroscopy for Characterizing Intermolecular Interactions

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is a powerful tool for studying the structure and hydrogen bonding networks of peptides. pmf.unsa.ba The frequencies of vibrational modes, such as the stretching and bending of amide and carboxyl groups, are sensitive to their local chemical environment and involvement in hydrogen bonds. acs.org

For this compound, IR spectroscopy can provide key information on several structural aspects:

Amide I and Amide II Bands: The Amide I band (mainly C=O stretching, ~1600-1700 cm⁻¹) and Amide II band (N-H bending and C-N stretching, ~1500-1600 cm⁻¹) are sensitive to the peptide's secondary structure. While less defined than in larger proteins, shifts in these bands can indicate changes in conformation.

Carboxyl Group Vibrations: The C=O stretching vibration of the carboxylic acid side chains (and the C-terminus) is particularly informative. In the protonated state (-COOH), the C=O stretch appears around 1700-1760 cm⁻¹. derpharmachemica.com When deprotonated (-COO⁻), this is replaced by asymmetric and symmetric stretching bands at lower frequencies. The positions of these bands are sensitive to hydrogen bonding and ion coordination. pmf.unsa.ba

Hydrogen Bonding: The formation of intermolecular hydrogen bonds, for instance between the carboxyl groups of different tetrapeptide molecules in an aggregate, leads to characteristic shifts in the vibrational frequencies of the involved groups (e.g., a shift to lower frequency for the O-H or C=O stretching bands). pmf.unsa.baacs.org This allows IR spectroscopy to probe the interactions that drive self-assembly. Studies on poly(aspartic acid) have used IR to evidence interchain hydrogen bonds. acs.org

Table 5: Key IR Vibrational Frequencies for this compound Analysis

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Structural Information |

| Amide | Amide I (C=O stretch) | 1600 - 1700 | Secondary structure, hydrogen bonding |

| Amide | Amide II (N-H bend, C-N stretch) | 1500 - 1600 | Secondary structure, hydrogen bonding |

| Carboxyl (protonated) | C=O stretch | 1700 - 1760 derpharmachemica.com | Protonation state, hydrogen bonding |

| Carboxylate (deprotonated) | Asymmetric stretch | ~1550 - 1610 | Protonation state, ion coordination |

| Hydroxyl (in COOH) | O-H stretch | 2500 - 3300 (broad) | Hydrogen bonding |

Frequencies are approximate and can vary based on the specific molecular environment.

Electron Microscopy (TEM, SEM) for Morphological Analysis of Self-Assembled Structures

While individual peptide molecules are too small to be visualized directly by conventional electron microscopy, this technique is invaluable for characterizing the morphology of larger structures that result from peptide self-assembly. mdpi.comkyoto-u.ac.jp Given the right conditions (e.g., specific pH, ionic strength, or solvent), short peptides like this compound can self-assemble into well-defined nanoscale structures such as nanofibers, nanotubes, or nanorods. researchgate.netchinesechemsoc.org

Together, TEM and SEM offer complementary information on the hierarchical organization of self-assembled peptide materials, from the nanoscale details of individual fibers to the microscale morphology of the bulk material. kyoto-u.ac.jp

Table 6: Electron Microscopy Techniques for Peptide Assembly Analysis

| Technique | Information Provided | Sample Preparation | Typical Structures Visualized |

| Transmission Electron Microscopy (TEM) | High-resolution 2D images of internal structure. mdpi.com | Negative staining or cryo-fixation. mdpi.com | Nanofibers, nanotubes, nanoribbons. chinesechemsoc.org |

| Scanning Electron Microscopy (SEM) | 3D-like images of surface topography. mdpi.com | Sample coated with a conductive material. | Interconnected networks, surface morphology, crystal habits. researchgate.net |

Computational Chemistry and Simulation Approaches

Molecular dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of peptides like this compound. These simulations model the movement of atoms over time, providing insights into the conformational landscape and flexibility of the peptide. For poly(aspartic acid), MD simulations have revealed that the polymer's conformation is highly dependent on its ionization state; neutral forms tend to adopt a coiled structure, while fully ionized forms are more extended. researchgate.net This flexibility is a key factor in the degradation of aspartyl residues. mdpi.com

Simulations of peptides containing aspartic acid have shown that local flexibility around the Asp residue is crucial for isomerization to occur. mdpi.com In the context of this compound, MD simulations can elucidate how the neighboring aspartate residues influence the conformational dynamics and solvent accessibility of each other, which are critical factors in the propensity for degradation. nih.govbiorxiv.org Studies on amyloid β-peptides, which contain aspartic acid, have demonstrated that MD simulations can successfully reproduce experimentally observed increases in β-sheet structure formation upon stereoinversion of aspartate to its D-isoform. nih.gov Furthermore, these simulations highlight the necessity of including explicit water molecules to accurately model peptide-peptide interactions and aggregation. nih.gov

Table 1: Key Findings from MD Simulations of Aspartate-Containing Peptides

| Finding | Significance for this compound | References |

|---|---|---|

| Polymer conformation depends on ionization state (coiled when neutral, extended when ionized). | The local charge state of each Asp residue will significantly impact the overall conformation and dynamics of the tetrapeptide. | researchgate.net |

| Local flexibility around Asp residues is critical for isomerization. | The high density of charged and flexible side chains in this compound likely creates a dynamic environment conducive to degradation reactions. | mdpi.com |

| Explicit water molecules are essential for accurate modeling of interactions. | Understanding the role of the aqueous environment is crucial for predicting the behavior and degradation pathways of this highly hydrophilic peptide. | nih.gov |

| Stereoinversion of Asp can promote β-sheet formation. | The potential for multiple isomerization events in this compound could lead to significant structural transitions and aggregation. | nih.gov |